Cytotoxic Potency Against Human Colon Carcinoma: Geiparvarin vs. Bioisosteres and Homologues
Geiparvarin exhibits a well-defined cytotoxic potency against the LoVo human colon carcinoma cell line. In a direct comparative study, geiparvarin demonstrated an EC50 value of 13.30 μM, which served as the benchmark for evaluating a series of synthesized bioisosteres and homologues [1]. These comparator compounds displayed a range of activities, with EC50 values varying from 11.88 μM (compound 4) to 35.04 μM (compound 3), highlighting that while some minor improvements in potency are achievable, geiparvarin represents the baseline of activity for this class [1].
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | 13.30 μM |
| Comparator Or Baseline | Bioisosteres and homologues (EC50 range: 11.88 - 35.04 μM) |
| Quantified Difference | Geiparvarin is more potent than most analogues, with a 2.6-fold difference between it and the least potent analogue. |
| Conditions | Human colon carcinoma LoVo cell line |
Why This Matters
This data establishes geiparvarin as a reliable, benchmark-potency reference compound for studies in colon cancer models, allowing for accurate calibration of experimental results against known synthetic variations.
- [1] Valenti, P. et al. SOME GEIPARVARIN BIOISOSTERES AND HOMOLOGS - SYNTHESIS AND BIOLOGICALEVALUATION AGAINST HUMAN COLON-CARCINOMA CELLS (LOVO). Anti-cancer drug design, 12(2), 1997, pp. 137-144. View Source
